N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
Description
“N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide” is a complex organic compound. It contains a benzimidazole moiety, which is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The benzimidazole nucleus has been found to be a stable platform on which drugs can be developed .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves several steps. In one method, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole ring, which contains two nitrogen atoms. One of these nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole-type nitrogen .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases. The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives depend on their exact structure. Benzimidazole itself is a white or colorless solid that is highly soluble in water and other polar solvents .Future Directions
Benzimidazole derivatives have been found to have a broad range of biological activities, making them an important focus for the development of new drugs . Future research may focus on exploring the potential of “N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide” and similar compounds in various therapeutic applications.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-9-11-18(12-10-15)27-14-21(26)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPUJCSBVUGOEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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